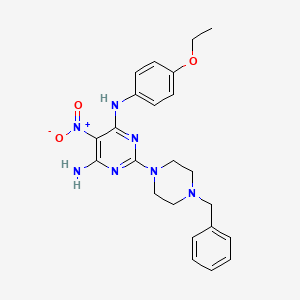
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN belongs to the class of piperazine derivatives and has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of neurotransmitter systems. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to inhibit CK2, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been shown to modulate the activity of dopamine and acetylcholine neurotransmitter systems, which are involved in the regulation of motor and cognitive functions.
Biochemical and Physiological Effects
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter systems. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been shown to have antioxidant properties and to reduce oxidative stress, which is implicated in various diseases such as Parkinson's and Alzheimer's disease.
実験室実験の利点と制限
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has several advantages for lab experiments, including its high potency and selectivity for protein kinases and neurotransmitter systems. However, 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine also has some limitations, such as its complex synthesis process and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential therapeutic applications in various diseases. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine may also be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Further research on 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine may lead to the development of new treatments for various diseases and improve our understanding of the underlying mechanisms involved in these conditions.
合成法
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves a multi-step process that starts with the reaction of 4-benzylpiperazine with 4-ethoxyaniline. The resulting compound is then subjected to nitration, followed by cyclization to obtain the final product. The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. In cancer research, 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has shown promising results as an inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been studied for its potential as a neuroprotective agent in Parkinson's and Alzheimer's disease.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-2-33-19-10-8-18(9-11-19)25-22-20(30(31)32)21(24)26-23(27-22)29-14-12-28(13-15-29)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H3,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCPARHRGPOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate](/img/structure/B2946312.png)
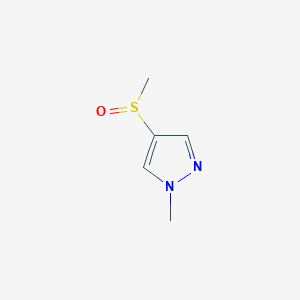
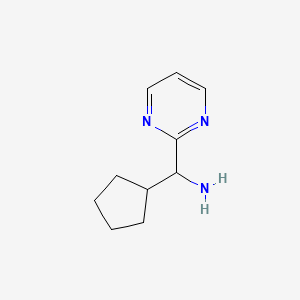
![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile](/img/structure/B2946316.png)
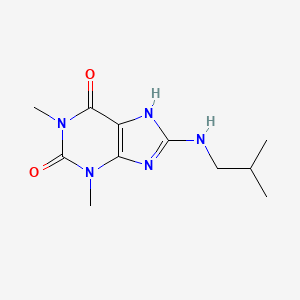

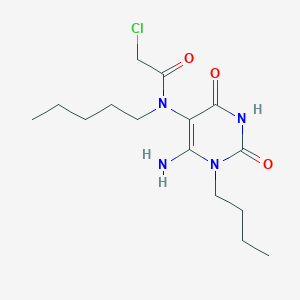
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-ethoxybenzoate](/img/structure/B2946324.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2946326.png)
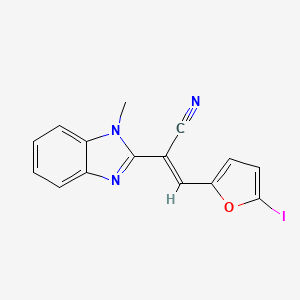

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2946330.png)
![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2946331.png)
![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)